molecular formula C13H8Cl4N2O2 B3439397 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide

2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide

Cat. No. B3439397
M. Wt: 366.0 g/mol
InChI Key: ZCJUZBMBLZTJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide, also known as TPN-171, is a synthetic compound that has been extensively studied for its potential use in scientific research. TPN-171 belongs to the class of nicotinamide analogs, which have been shown to have various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide is not fully understood, but it is thought to involve the inhibition of PARP activity. PARP is an enzyme that plays a key role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death. 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide has been shown to be a potent inhibitor of PARP activity, which has implications for cancer therapy. 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide has also been shown to have neuroprotective effects, which may be due to its ability to modulate cellular signaling pathways involved in neurodegeneration.
Biochemical and Physiological Effects
2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of PARP, which can lead to the accumulation of DNA damage and cell death. 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide has also been shown to have anti-inflammatory effects, which may be due to its ability to modulate cellular signaling pathways involved in inflammation. 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide has been shown to have neuroprotective effects, which may be due to its ability to modulate cellular signaling pathways involved in neurodegeneration.

Advantages and Limitations for Lab Experiments

2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it suitable for large-scale experiments. 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide has also been extensively studied, and its biological activities are well characterized. However, 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide also has limited bioavailability, which can limit its usefulness in vivo.

Future Directions

There are several future directions for 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide research. One area of research is the development of more potent and selective PARP inhibitors based on the structure of 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide. Another area of research is the investigation of the neuroprotective effects of 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide in animal models of neurodegenerative diseases. 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide may also have potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the potential applications of 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide in scientific research.

Scientific Research Applications

2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide has been used as a tool compound to study the role of nicotinamide analogs in various biological processes. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which has implications for cancer therapy. 2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

properties

IUPAC Name

2,4,5,6-tetrachloro-N-(2-methoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2O2/c1-21-7-5-3-2-4-6(7)18-13(20)8-9(14)10(15)12(17)19-11(8)16/h2-5H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJUZBMBLZTJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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